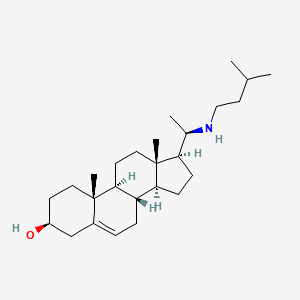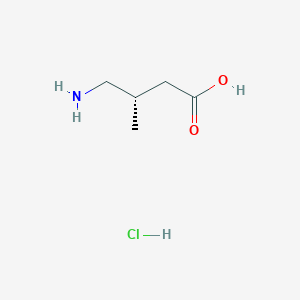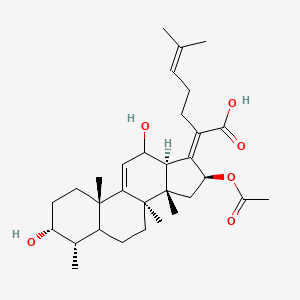
6-(4-Aminopiperidin-1-yl)-4-hydroxy-1,3,5-triazin-2(1h)-one hydrochloride
Overview
Description
6-(4-Aminopiperidin-1-yl)-4-hydroxy-1,3,5-triazin-2(1h)-one hydrochloride, also known as 4-Amino-1-hydroxy-1,3,5-triazin-2-one hydrochloride (AHTH), is a synthetic compound that is widely used in scientific research. AHTH is a versatile chemical that is used in a variety of applications, such as synthesis of organic compounds, drug development, and enzymatic studies. AHTH has been studied extensively in laboratory experiments, and its effects on biochemical and physiological processes have been well documented.
Scientific Research Applications
FLT3 Kinase Inhibition
The compound has potential applications in inhibiting FLT3 kinase, which is significant in the study of acute myeloid leukemia (AML). FLT3 mutations are one of the most common genetic alterations in AML, and inhibitors targeting FLT3 can be crucial in the treatment of this disease .
Anti-Fibrotic Activity
Pyrimidine derivatives, including the compound , have shown promising anti-fibrotic activities. This application is particularly relevant in the treatment of fibrotic diseases, such as liver fibrosis, where the inhibition of collagen formation and deposition is crucial .
LSD1 Demethylase Activity Inhibition
The compound has been identified as an inhibitor of LSD1 demethylase activity. LSD1 is a histone demethylase, and its inhibition can have therapeutic implications in oncology, as it plays a role in the epigenetic regulation of gene expression .
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in organic synthesis . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s known that similar compounds have been used in catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that similar compounds have been used in organic synthesis, particularly in the protodeboronation of alkyl boronic esters . This suggests that the compound might affect similar biochemical pathways.
Result of Action
It’s known that similar compounds have been used in organic synthesis . This suggests that the compound might have similar effects.
Action Environment
It’s known that similar compounds have been used in organic synthesis , which suggests that the compound might be sensitive to certain environmental conditions.
properties
IUPAC Name |
6-(4-aminopiperidin-1-yl)-1H-1,3,5-triazine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2.ClH/c9-5-1-3-13(4-2-5)6-10-7(14)12-8(15)11-6;/h5H,1-4,9H2,(H2,10,11,12,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKPHQZFSFKKCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC(=O)NC(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Aminopiperidin-1-yl)-4-hydroxy-1,3,5-triazin-2(1h)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1383986.png)



![3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B1383993.png)



